molecular formula C17H20N4O2 B5672234 1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B5672234
M. Wt: 312.37 g/mol
InChI Key: MPLAQPCJHNYZJL-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is a piperazine derivative featuring a 3-nitrobenzyl group and a pyridin-4-ylmethyl substituent. The pyridinylmethyl group contributes to solubility and hydrogen-bonding capabilities due to the nitrogen atom in the pyridine ring .

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-3-1-2-16(12-17)14-20-10-8-19(9-11-20)13-15-4-6-18-7-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLAQPCJHNYZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine typically involves the reaction of 1-(3-nitrophenyl)methanol with 4-(pyridin-4-ylmethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine is not well-characterized. it is believed to interact with specific molecular targets through its nitro and pyridine groups, potentially affecting various biochemical pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent groups, which significantly impact physicochemical properties such as melting points, solubility, and bioavailability.

Table 1: Comparison of Substituents and Physical Properties
Compound Name Substituent R1 Substituent R2 Melting Point (°C) Yield (%) Key Evidence
1-[(3-Nitrophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine (Target) 3-Nitrobenzyl Pyridin-4-ylmethyl Not reported Not reported
1-(2-Bromobenzyl)-4-(3-nitrobenzyl)piperazine 3-Nitrobenzyl 2-Bromobenzyl Not reported Not reported
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Nitrobenzyl (piperidine) 2-Methoxyphenyl Not reported Not reported
1-[(4-chlorophenyl)-phenylmethyl]-4-(3-methylphenyl)methylpiperazine (Meclozine) 4-Chlorobenzhydryl 3-Methylbenzyl Not reported Not reported
1-(4-Fluorophenyl)piperazine derivatives 4-Fluorophenyl Variable 79.8–80.5 52

Key Observations :

  • The 3-nitrobenzyl group in the target compound contrasts with 2-nitrobenzyl () and 4-fluorophenyl () substituents in analogs. Nitro groups generally reduce solubility but enhance electrophilic interactions in receptor binding .
  • Pyridinylmethyl substituents (as in the target) improve water solubility compared to bulky aromatic groups like naphthyl () or trifluoromethylphenyl () .

Key Observations :

  • The 3-nitrobenzyl group’s role in receptor binding is less characterized compared to 2-nitrobenzyl derivatives, which show high dopamine D2 affinity (12.5 nM) .

Key Observations :

  • Yields for piperazine derivatives range widely (43–68%), influenced by steric hindrance from substituents (e.g., nitro groups reduce yields due to electron withdrawal) .
  • Microwave-assisted hydrolysis () and solvent-free synthesis () are emerging strategies to improve efficiency.

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